Si:C Stoichiometry Dictates Carbon Incorporation Potential in SiC Films
Tris(silylmethyl)silane possesses a silicon‑to‑carbon atomic ratio of 4:3 (≈1.33:1), which is intermediate between the 1:1 ratio of methylsilane (CH₃SiH₃) and the 3:2 (1.5:1) ratio of 1,3,5‑trisilapentane [REFS‑1]. Because the Si:C ratio of the precursor molecule directly constrains the carbon incorporation window in the deposited film, a 4:3 stoichiometry offers a distinct compositional lever for tuning SiC film properties without resorting to co‑reactant gases [REFS‑2]. Selected comparative Si:C ratios: methylsilane 1:1, 1,3‑disilacyclobutane 1:1, tris(silylmethyl)silane 4:3, 1,3,5‑trisilapentane 3:2.
| Evidence Dimension | Si:C atomic ratio in the precursor molecule |
|---|---|
| Target Compound Data | Si:C = 4:3 (1.33:1) |
| Comparator Or Baseline | Methylsilane Si:C = 1:1; 1,3,5-Trisilapentane Si:C = 3:2 (1.5:1); 1,3-Disilacyclobutane Si:C = 1:1 |
| Quantified Difference | Tris(silylmethyl)silane supplies 33% more Si per C atom than methylsilane and 11% less Si per C atom than 1,3,5‑trisilapentane |
| Conditions | Stoichiometric calculation from molecular formula; no deposition experiment data available |
Why This Matters
Procurement decisions that require a specific Si:C delivery ratio to achieve target film stoichiometry (e.g., carbon‑rich vs. silicon‑rich SiC) cannot freely substitute one carbosilane for another.
- [1] Gelest, Inc. Product Datasheet: TRIS(SILYLMETHYL)SILANE SIT8715.9; 1,3,5‑TRISILAPENTANE SIT8709.8. View Source
- [2] Lienhard, M. A.; Interrante, L. V.; Larkin, D. J. Investigation of Low Molecular Weight Carbosilanes as Potential Single‑Source Precursors to Silicon Carbide. MRS Online Proc. Libr. 1998, 495, 139–144. View Source
